molecular formula C10H11F3 B3136254 1-Propyl-4-(trifluoromethyl)benzene CAS No. 41320-77-8

1-Propyl-4-(trifluoromethyl)benzene

Cat. No. B3136254
CAS RN: 41320-77-8
M. Wt: 188.19 g/mol
InChI Key: OKXWTILSPGNEBA-UHFFFAOYSA-N
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Description

“1-Propyl-4-(trifluoromethyl)benzene” is a derivative of benzene, where one hydrogen atom of the benzene ring is replaced by a propyl group and another hydrogen atom is replaced by a trifluoromethyl group . The exact physical and chemical properties of this specific compound might not be readily available in standard databases.


Molecular Structure Analysis

The molecular structure of “1-Propyl-4-(trifluoromethyl)benzene” would consist of a benzene ring with a propyl group (C3H7) attached to one carbon and a trifluoromethyl group (CF3) attached to another carbon . The exact structure would depend on the positions of these groups on the benzene ring.

Scientific Research Applications

Synthesis and Characterization of Novel Fluorine-containing Materials

1-Propyl-4-(trifluoromethyl)benzene plays a role in the synthesis of novel fluorine-containing materials. For instance, it is involved in the creation of new fluorine-containing polyetherimides, characterized by technologies such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). These materials have potential applications in various fields due to their unique properties (Yu Xin-hai, 2010).

Organic Chemistry and Molecular Interaction Studies

In the domain of organic chemistry, this compound is used to study selective lithiation and subsequent electrophilic substitution. These processes are crucial for understanding molecular interactions and reactions (M. Schlosser, J. Porwisiak, F. Mongin, 1998). Additionally, its derivatives are explored for lithiation and silylation reactions, contributing to the knowledge of organometallic chemistry (J. W. Fitch, P. Cassidy, Mehreen Ahmed, 1996).

Catalysis and Chemical Reactions

1-Propyl-4-(trifluoromethyl)benzene is also significant in catalysis research. It's used in studies involving the trifluoromethylation of aromatic compounds, a reaction vital in creating various chemical products (E. Mejía, A. Togni, 2012).

Development of Electrochemical Technologies

Research on compounds containing 1-Propyl-4-(trifluoromethyl)benzene leads to advancements in electrochemical technologies. Studies have been conducted on peripherally tetra-substituted phthalocyanines bearing derivatives of this compound, showing potential applications in electrochemical fields (Ayşe Aktaş Kamiloğlu, D. Akyüz, A. Koca, Irfan Acar, 2018).

Material Science and Engineering

In material science, its derivatives are used to create robust honeycomb-like layered structures with applications in various engineering fields. This includes the development of new zirconium phosphonate frameworks (M. Taddei, F. Costantino, R. Vivani, S. Sabatini, S. Lim, Seth M. Cohen, 2014).

properties

IUPAC Name

1-propyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXWTILSPGNEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Welsh, M Mbaba, S Prince, GS Smith - Journal of Molecular Structure, 2021 - Elsevier
The synthesis of 2-ferrocenylbenzimidazole metallofragments, with varying substituents in the 5-position of a benzimidazole scaffold is described. This strategy involves linking bioactive …
Number of citations: 4 www.sciencedirect.com
L Rylands, A Welsh, K Maepa, T Stringer… - European Journal of …, 2019 - Elsevier
Benzimidazoles, such as albendazole, thiabendazole and omeprazole have antiplasmodial activity against Plasmodium falciparum and are widely used as scaffolds for metal-based …
Number of citations: 44 www.sciencedirect.com
TG Linford-Wood - 2023 - researchportal.bath.ac.uk
Techniques in a chemist’s arsenal that uncover precise detail of chemical transformations are vital for mechanistic understanding and reaction design. Isotopic-labelling is such a tool. …
Number of citations: 0 researchportal.bath.ac.uk

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